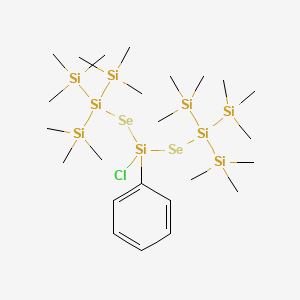![molecular formula C11H15NO3S B14194191 Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate CAS No. 861397-50-4](/img/structure/B14194191.png)
Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate is an organic compound that features a thiophene ring, which is a sulfur-containing heterocycle
Vorbereitungsmethoden
The synthesis of Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate typically involves the condensation of ethyl 3-oxo-3-(thiophen-3-yl)propanoate with ethoxyamine under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine.
Wissenschaftliche Forschungsanwendungen
Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate can be compared with other thiophene derivatives, such as:
Ethyl 3-oxo-3-(thiophen-2-yl)propanoate: Similar structure but with the thiophene ring in a different position.
Thiophene-2-carboxaldehyde: A simpler thiophene derivative used in various chemical syntheses.
Thiophene-3-carboxylic acid: Another thiophene derivative with different functional groups. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
861397-50-4 |
|---|---|
Molekularformel |
C11H15NO3S |
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
ethyl 3-ethoxy-3-thiophen-3-yliminopropanoate |
InChI |
InChI=1S/C11H15NO3S/c1-3-14-10(7-11(13)15-4-2)12-9-5-6-16-8-9/h5-6,8H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
VZHSTIJTSRDDKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=NC1=CSC=C1)CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


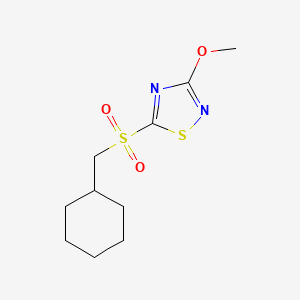
![{2-[(4-Fluorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B14194118.png)
![6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL](/img/structure/B14194119.png)
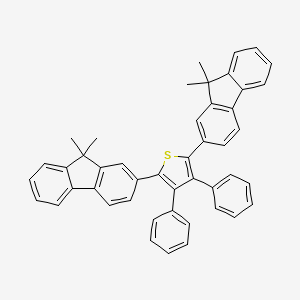
![3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B14194146.png)
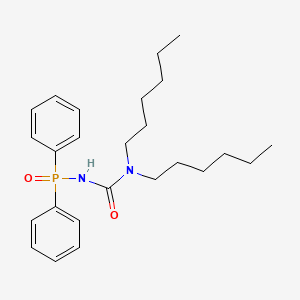
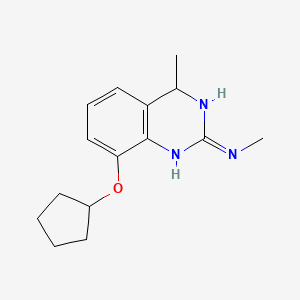
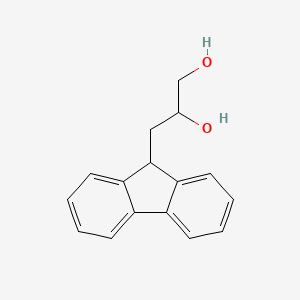
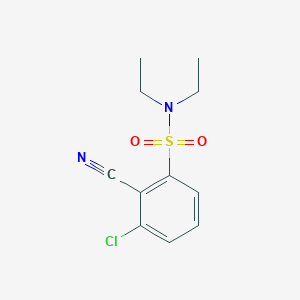
![Diethyl [(R)-amino(4-hydroxyphenyl)methyl]phosphonate](/img/structure/B14194185.png)

![4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14194195.png)
